3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride
Description
3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride (C₇H₇ClO₄S, MW 246.64 g/mol) is a sulfonic acid derivative featuring a hydroxy (-OH) group at position 3, a methoxy (-OCH₃) group at position 4, and a sulfonyl chloride (-SO₂Cl) group at position 1. This compound is a versatile intermediate in organic synthesis, particularly for preparing sulfonamides, sulfonate esters, and other functionalized aromatic systems. Its unique substitution pattern combines electron-donating (methoxy) and weakly acidic (hydroxy) groups, which influence its reactivity, solubility, and stability .
Properties
CAS No. |
1261679-16-6 |
|---|---|
Molecular Formula |
C7H7ClO4S |
Molecular Weight |
222.65 g/mol |
IUPAC Name |
3-hydroxy-4-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H7ClO4S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4,9H,1H3 |
InChI Key |
CTMHWFRBUAZCJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfuric acid and chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In an industrial setting, the production of 3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other substituents through reactions with nucleophiles.
Nucleophilic Substitution: The chloride atom can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as Lewis acids (e.g., aluminum chloride) are commonly used.
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols are used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and other derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the prominent applications of 3-hydroxy-4-methoxybenzene-1-sulfonyl chloride is in the development of anticancer agents. Research has shown that compounds derived from this sulfonyl chloride exhibit potent inhibitory effects against specific cancer cell lines. For instance, a study highlighted the synthesis of small molecules that target Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. These compounds demonstrated high binding affinities and significant cytotoxicity against various cancer types, indicating their potential as therapeutic agents against malignancies such as small-cell lung cancer .
HIV Protease Inhibitors
Another critical application is in the design of HIV protease inhibitors. The sulfonyl chloride moiety serves as an essential building block in synthesizing new inhibitors that can effectively combat HIV by blocking the protease enzyme necessary for viral replication. Various derivatives have been synthesized and tested for their efficacy against different strains of HIV, showcasing promising results in structure-activity relationship studies .
Organic Synthesis
Synthesis of Pharmaceutical Intermediates
3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride is widely used as an intermediate in the synthesis of various pharmaceuticals. It can undergo nucleophilic substitution reactions to form sulfonamides, which are vital components in many drugs. The compound's reactivity allows for the introduction of diverse functional groups, facilitating the development of complex molecular architectures used in therapeutic agents .
Case Study 1: Antitumor Agents
In a study focused on developing novel antitumor agents, researchers synthesized a series of compounds based on 3-hydroxy-4-methoxybenzene-1-sulfonyl chloride. These compounds were evaluated for their ability to induce apoptosis in cancer cells through the inhibition of anti-apoptotic proteins. The results indicated that certain derivatives achieved complete tumor regression in xenograft models, highlighting their potential for further clinical development .
Case Study 2: HIV Research
A comprehensive study on HIV protease inhibitors utilized 3-hydroxy-4-methoxybenzene-1-sulfonyl chloride as a precursor for synthesizing new inhibitors. The synthesized compounds were tested against multiple drug-resistant strains of HIV, demonstrating enhanced potency compared to existing treatments. This research underscores the compound's significance in addressing challenges related to drug resistance in HIV therapy .
Data Tables
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 3-hydroxy-4-methoxybenzene-1-sulfonyl chloride and selected analogs:
Reactivity and Stability
Electron-Donating vs. Electron-Withdrawing Effects :
- The methoxy group in the target compound donates electrons via resonance, slightly deactivating the sulfonyl chloride compared to chloro-substituted analogs (e.g., ). However, the hydroxy group introduces acidity (pKa ~10), enabling deprotonation under basic conditions, which may enhance nucleophilic attack on the sulfonyl chloride .
- Compounds with trifluoromethoxy () or chloro () groups exhibit higher electrophilicity due to electron-withdrawing effects, accelerating reactions with amines or alcohols to form sulfonamides/sulfonates .
Steric Effects :
Solubility and Physical Properties
- The hydroxy group in the target compound improves solubility in polar solvents (e.g., methanol, water at high pH) compared to non-polar analogs like 3-chloro-4-methylbenzene-1-sulfonyl chloride.
- The oxolane-methoxy group in enhances solubility in ethers and chlorinated solvents due to its cyclic ether structure .
- Sulfonamide-containing derivatives () exhibit moderate solubility in aprotic polar solvents (e.g., DMF, DMSO) due to hydrogen-bonding capabilities .
Research Findings and Data
Comparative Reaction Rates with Aniline
Biological Activity
3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride, also known as sulfonyl chloride derivative , is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- IUPAC Name : 3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride
- Molecular Formula : C7H9ClO3S
- Molecular Weight : 210.66 g/mol
The compound features a sulfonyl chloride group attached to a methoxy-substituted aromatic ring, which is significant for its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of 3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride moiety is known for its electrophilic nature, allowing it to form covalent bonds with nucleophiles in biological systems, including proteins and enzymes.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cellular signaling.
- Cytotoxic Effects : Studies indicate that derivatives of sulfonyl chlorides can exhibit cytotoxicity against various cancer cell lines.
- Modulation of Cell Signaling Pathways : It may influence pathways such as apoptosis or cell cycle regulation.
Research Findings
Recent studies have highlighted the compound's diverse biological activities:
- Anticancer Activity : Research has shown that sulfonyl chlorides can induce apoptosis in cancer cells. For instance, derivatives similar to 3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic potential .
- Anti-inflammatory Properties : Some studies suggest that the compound may have anti-inflammatory effects by inhibiting pro-inflammatory mediators in vitro .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various sulfonyl chlorides, including 3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride, on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The results indicated that the compound effectively reduced cell viability with IC50 values reported around 11.8 µM for MCF-7 cells .
- Mechanistic Studies :
Comparative Analysis with Related Compounds
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| 3-Hydroxy-4-methoxybenzene-1-sulfonyl chloride | 11.8 | Anticancer (MCF-7) |
| Inuchinenolide B | 50 | Anti-inflammatory |
| Other Sulfonamide Derivatives | Varies | Cytotoxicity against various cancers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
